4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol

Medicinal Chemistry Structure–Activity Relationship Building Block Selection

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol is a polysubstituted benzyl alcohol derivative (C₁₅H₁₃F₃O₂, MW 282.26) belonging to the class of trifluoromethylated benzyloxyarenes commonly employed as synthetic intermediates in medicinal chemistry and agrochemical development programs. The compound features a benzyloxy (–OCH₂Ph) group at the 4-position and a trifluoromethyl (–CF₃) group at the 2-position relative to the benzylic alcohol (–CH₂OH) center on an aromatic ring.

Molecular Formula C15H13F3O2
Molecular Weight 282.26 g/mol
CAS No. 1253188-22-5
Cat. No. B3094050
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzyloxy-2-(trifluoromethyl)benzayl alcohol
CAS1253188-22-5
Molecular FormulaC15H13F3O2
Molecular Weight282.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC(=C(C=C2)CO)C(F)(F)F
InChIInChI=1S/C15H13F3O2/c16-15(17,18)14-8-13(7-6-12(14)9-19)20-10-11-4-2-1-3-5-11/h1-8,19H,9-10H2
InChIKeyPZUDYOVZXZBMBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol (CAS 1253188-22-5): Procurement-Relevant Identity and Class Profile


4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol is a polysubstituted benzyl alcohol derivative (C₁₅H₁₃F₃O₂, MW 282.26) belonging to the class of trifluoromethylated benzyloxyarenes commonly employed as synthetic intermediates in medicinal chemistry and agrochemical development programs [1]. The compound features a benzyloxy (–OCH₂Ph) group at the 4-position and a trifluoromethyl (–CF₃) group at the 2-position relative to the benzylic alcohol (–CH₂OH) center on an aromatic ring . Its computed physicochemical profile includes an XLogP3-AA of 3.4, a topological polar surface area of 29.5 Ų, one hydrogen bond donor, and five hydrogen bond acceptors, placing it in a moderately lipophilic fragment space amenable to further derivatization [1].

Why 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol Cannot Simply Be Replaced by Other Trifluoromethyl-Benzyloxyarene Alcohols


In-class substitution of 4-benzyloxy-2-(trifluoromethyl)benzyl alcohol with its positional isomers or oxidized congeners is chemically inadvisable because the relative orientation of the benzyloxy and trifluoromethyl substituents on the phenyl ring fundamentally governs both the steric and electronic environment at the benzylic alcohol reactive center. The 2-CF₃ / 4-OBn arrangement in the target compound places the strong electron-withdrawing trifluoromethyl group ortho to the reactive –CH₂OH, which modulates the acidity of the benzylic protons, influences hydrogen-bonding interactions with biological targets, and dictates regiochemical outcomes in downstream transformations (e.g., Mitsunobu, oxidation, or nucleophilic displacement) [1]. Simply interchanging this compound with the 4-CF₃ / 2-OBn regioisomer (CAS 1823499-69-9) or the alpha-trifluoromethyl analog (CAS 137615-36-2) can lead to divergent reactivity, altered metabolic stability profiles in target molecules, and failed structure–activity relationship (SAR) consistency . The following quantitative evidence substantiates where differentiation is measurable.

Quantitative Differentiation Evidence for 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol vs. Closest Analogs


Regioisomeric Differentiation: Ortho-CF₃ Substituent Effect on Benzylic Alcohol pKa and Reactivity

In the target compound, the trifluoromethyl group is positioned ortho to the benzylic alcohol (–CH₂OH). This ortho-CF₃ arrangement exerts a pronounced through-space electron-withdrawing inductive effect (–I) that is absent or diminished in the 4-CF₃/2-OBn positional isomer (CAS 1823499-69-9), where CF₃ is para to the alcohol. This electronic differentiation translates into altered benzylic C–H acidity and leaving-group ability, which is critical for downstream reactions such as halogenation or Mitsunobu activation [1]. The regioisomer 1823499-69-9 places the benzyloxy group ortho to the reactive center, introducing steric shielding that can retard nucleophilic attack at the benzylic position [2].

Medicinal Chemistry Structure–Activity Relationship Building Block Selection

Benzylic Alcohol vs. Alpha-Trifluoromethyl Carbinol: Different Functional Group Reactivity

The target compound is a primary benzylic alcohol (Ar–CH₂OH) that can be directly oxidized to the corresponding benzaldehyde (CAS 678164-31-3) or carboxylic acid (CAS 790695-23-7). By contrast, the alpha-trifluoromethyl analog (CAS 137615-36-2; 1-[4-(benzyloxy)phenyl]-2,2,2-trifluoroethan-1-ol) is a secondary alcohol (Ar–CH(OH)–CF₃) whose oxidation yields a ketone rather than an aldehyde, fundamentally altering the downstream synthetic trajectory . The computed octanol–water partition coefficient for the target compound is XLogP3 = 3.4 [1], whereas the alpha-CF₃ analog has a reported LogP of 3.8613 , indicating measurably higher lipophilicity for the secondary alcohol variant.

Synthetic Chemistry Intermediate Selection Functional Group Interconversion

Commercially Available Purity Grades and Supplier-Specific Differentiation

The target compound is available from multiple suppliers at distinct purity specifications, enabling procurement decisions based on intended application (e.g., 95% for initial screening, ≥98% for late-stage intermediate use). Reported purities include 95% (AKSci), 97% (Leyan, product 1264922), NLT 98% (Boroncore, BC014551), and 99% (Pushan/ChemicalBook) [1]. In contrast, the positional isomer CAS 1823499-69-9 is reported at NLT 98% from Boroncore but at 95% from other vendors, giving the target compound a slight edge in maximum available purity [2]. The related boronic acid derivative (CAS 1217501-32-0), which is the direct Suzuki coupling partner, is available from Aladdin at 96% purity .

Procurement Quality Assurance Supply Chain

Physical Property Differentiation: Computed vs. Measured Boiling Point and Density

The target compound has a predicted boiling point of 365.1±42.0 °C at 760 mmHg, a density of 1.3±0.1 g/cm³, and a flash point of 168.2±24.4 °C . These values, though computationally predicted, provide a baseline for distillation or storage considerations. The alpha-CF₃ analog (CAS 137615-36-2) exhibits a markedly different density of 1.702 g/cm³, indicating significantly higher mass per unit volume that affects solution preparation calculations . The positional isomer (CAS 1823499-69-9) lacks comparable published physical property data in open repositories, limiting direct side-by-side comparison .

Process Chemistry Purification Scale-up

Synthetic Versatility: Direct Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary benzylic alcohol functionality of the target compound enables direct, selective one-step oxidation to 4-benzyloxy-2-(trifluoromethyl)benzaldehyde (CAS 678164-31-3, MW 280.24) and further to 4-benzyloxy-2-(trifluoromethyl)benzoic acid (CAS 790695-23-7, MW 296.24) . This oxidation cascade is not accessible to the alpha-CF₃ secondary alcohol analog (CAS 137615-36-2), which yields a ketone upon oxidation . The aldehyde derivative has a polar surface area of 26.3 Ų vs. 29.5 Ų for the alcohol, providing a measurable difference in hydrogen-bonding capacity that is relevant for fragment-based drug design .

Medicinal Chemistry Library Synthesis Scaffold Diversification

Procurement-Anchored Application Scenarios for 4-Benzyloxy-2-(trifluoromethyl)benzyl alcohol


Medicinal Chemistry Fragment Derivatization Requiring Ortho-CF₃ Electronic Modulation

When a medicinal chemistry program requires a benzyl alcohol building block where an electron-withdrawing CF₃ group is positioned ortho to the reactive benzylic center—to modulate benzylic C–H acidity, direct hydrogen-bonding interactions with enzyme active sites, or metabolic oxidative stability—4-benzyloxy-2-(trifluoromethyl)benzyl alcohol is the structurally correct choice. This ortho-CF₃ arrangement is not replicated by the para-CF₃ positional isomer (CAS 1823499-69-9) or the alpha-CF₃ analog, making the target compound the only supplier-available option with this precise substitution geometry [1]. The computed XLogP3 of 3.4 and TPSA of 29.5 Ų position this fragment favorably within CNS drug-like chemical space [1].

Synthesis of Trifluoromethyl-Substituted Biaryl Libraries via Suzuki–Miyaura Coupling

The target compound can be converted to its boronic acid (CAS 1217501-32-0) or pinacol boronate ester (CAS 1218790-07-8) derivatives for use as Suzuki coupling partners . This enables incorporation of the 4-benzyloxy-2-trifluoromethylphenyl motif into biaryl scaffolds, which are prevalent in kinase inhibitors, GPCR modulators, and agrochemical active ingredients. The availability of the parent alcohol at up to 99% purity ensures that the derived boronate ester is of correspondingly high quality, reducing the risk of impurity carryover into coupling products.

Three-Stage Oxidation Cascade for Parallel Library Synthesis

Procurement of the parent alcohol enables access to three chemically distinct building blocks (alcohol, aldehyde, acid) from a single inventory item via controlled oxidation, as evidenced by the commercially available oxidized congeners CAS 678164-31-3 (aldehyde) and CAS 790695-23-7 (acid) . This cascade supports hit-to-lead and lead optimization campaigns where systematic variation of the functional group at the benzylic position is required while maintaining the identical 4-benzyloxy-2-trifluoromethyl substitution pattern.

Process Chemistry Route Scouting with Favorable Physical Handling Properties

For process chemists evaluating scale-up feasibility, the target compound's predicted boiling point (365.1±42.0 °C) and flash point (168.2±24.4 °C) suggest adequate thermal stability for standard reaction conditions, while its density of 1.3 g/cm³ simplifies volumetric calculations during solvent selection and workup design. These handling characteristics compare favorably to the denser alpha-CF₃ analog, offering practical operational advantages in kilogram-scale campaigns.

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